Home > Products > Screening Compounds P107658 > hemoglobin A2 Grovetown
hemoglobin A2 Grovetown - 151688-71-0

hemoglobin A2 Grovetown

Catalog Number: EVT-1518526
CAS Number: 151688-71-0
Molecular Formula: C9H19N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin A2 Grovetown was first described in scientific literature in a publication from 1993, where it was noted for its abnormal characteristics compared to normal hemoglobin variants . It falls under the broader classification of hemoglobins as an abnormal type, specifically categorized within the group of hemoglobin variants that can interfere with standard diagnostic tests for thalassemia and other hematological disorders.

Synthesis Analysis

Methods

The synthesis of Hemoglobin A2 Grovetown occurs through normal erythropoiesis, where the delta-globin chains are produced alongside alpha-globin chains. The presence of this variant can be detected through various laboratory methods, including high-performance liquid chromatography (HPLC) and electrophoresis. These techniques separate different types of hemoglobins based on their charge and size.

Technical Details

  1. High-Performance Liquid Chromatography: This method quantifies hemoglobin variants by separating them based on their interaction with a stationary phase while being propelled by a mobile phase.
  2. Electrophoresis: In this technique, hemoglobin samples are subjected to an electric field, causing them to migrate at different rates depending on their charge and size.
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Approximately 15 kDa per chain.
  • Composition: Each molecule contains four heme groups that bind oxygen.
Chemical Reactions Analysis

Reactions

Technical Details

The reaction kinetics can be affected by factors such as pH, temperature, and the presence of other hemoglobin variants. For instance, the presence of Hemoglobin S or other abnormal variants can lead to co-elution during chromatographic separation, complicating diagnosis .

Mechanism of Action

Process

The mechanism by which Hemoglobin A2 Grovetown functions involves its ability to bind oxygen in the lungs and release it in tissues. Although it has a similar function to normal hemoglobins, variations in its structure may influence its oxygen affinity.

Data

Studies indicate that while Hemoglobin A2 levels are generally stable in healthy individuals, those with certain genetic backgrounds may show elevated levels due to compensatory mechanisms related to beta-thalassemia traits .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in aqueous solutions.
  • Stability: Generally stable under physiological conditions but may precipitate under extreme pH or temperature changes.

Chemical Properties

  • Oxygen Binding: Similar binding capacity to normal Hemoglobin A but may vary slightly due to structural differences.
  • Reactivity: Less reactive than some other abnormal hemoglobins but still requires careful analysis during diagnostic testing.
Applications

Scientific Uses

Hemoglobin A2 Grovetown is primarily used in clinical settings for diagnosing beta-thalassemia trait. Its measurement is critical for genetic counseling and understanding population genetics related to thalassemia prevalence. Elevated levels of Hemoglobin A2 can indicate a carrier state for beta-thalassemia, making it an essential marker for screening programs .

Introduction to Hemoglobin A2-Grovetown

Structural and Functional Overview of Hemoglobin Variants

Hemoglobin A2-Grovetown (Hb A2-Grovetown) represents a structural variant within the delta-globin (HBD) gene locus, characterized by a single amino acid substitution at position 75 of the delta-globin chain. This variant results from a CTG→GTG transversion at codon 75, leading to the replacement of a leucine residue with valine (Leu→Val) [1] [3]. Positionally, this substitution occurs within the E-helix (E19) of the delta-globin subunit – a region critical for maintaining the tertiary structure of the globin chain and its interaction with the alpha-globin subunit [3]. The leucine-to-valine substitution represents a conservative exchange of hydrophobic residues, suggesting potential preservation of local hydrophobicity but possible alterations in helix packing dynamics due to valine's shorter side chain [1] [5].

Unlike variants affecting beta-globin chains that can cause significant clinical pathologies, delta-chain variants like Hb A2-Grovetown typically exhibit minimal functional disruption due to Hb A2's minor physiological role (typically 2-3% of total hemoglobin in adults). This variant demonstrates no electrophoretic mobility differences compared to normal Hb A2 in standard alkaline electrophoresis or isoelectric focusing (IEF) [1]. However, it displays distinct chromatographic behavior in cation-exchange high-performance liquid chromatography (HPLC), where it elutes later than normal Hb A2 [1] [5]. This property enables its detection despite the absence of functional impairment in oxygen transport or erythrocyte integrity, as evidenced by its discovery in a clinically asymptomatic individual [1].

Table 1: Structural Characteristics of Hemoglobin A2-Grovetown

CharacteristicHb A2 NormalHb A2-Grovetown
Globin Chain Compositionα2δ2α2δ275(E19)Leu→Val
Amino Acid PositionLeucine (75)Valine (75)
Codon Mutation-CTG → GTG
Electrophoretic MobilityNormalNormal
HPLC Elution PositionStandard HbA2 windowBehind normal HbA2
Functional ImpairmentNoneNone

Role of Hemoglobin A2 in Erythrocyte Biology and Diagnostics

Hemoglobin A2 (α2δ2) constitutes a minor hemoglobin component (2-3.5%) in healthy adults, with its primary diagnostic significance lying in identifying beta-thalassemia carriers, who typically exhibit elevated Hb A2 levels (>3.5%) [4] [6] [8]. While its physiological role remains incompletely defined, emerging evidence suggests it may inhibit deoxygenated sickle hemoglobin (Hb S) polymerization, potentially offering therapeutic avenues in sickle cell disease [2]. This inhibitory property stems from its ability to incorporate into hybrid tetramers with Hb S, thereby disrupting the polymer lattice [2]. Unlike fetal hemoglobin (Hb F), which exhibits heterocellular distribution, Hb A2 is expressed in all erythrocytes, potentially enhancing its therapeutic potential if safely upregulated [2].

The accurate quantification of Hb A2 is paramount for beta-thalassemia carrier screening. Variants like Hb A2-Grovetown present unique diagnostic challenges. While conventional electrophoresis fails to distinguish it from normal Hb A2, HPLC readily detects its altered retention time [1] [5]. Crucially, unless specifically identified and co-quantified with normal Hb A2, the presence of Hb A2-Grovetown can lead to underestimation of total Hb A2 [5] [6]. This is because standard HPLC quantification typically reports the "Hb A2" peak without automatically including peaks from variants like Hb A2-Grovetown that elute separately. Consequently, a carrier of both Hb A2-Grovetown and beta-thalassemia might present with a falsely normal or borderline total Hb A2 level, potentially missing the critical diagnosis of beta-thalassemia trait [5] [6]. Therefore, recognition of delta chain variants is essential for accurate thalassemia diagnostics and genetic counseling.

Table 2: Diagnostic Impact of Hb A2-Grovetown

Diagnostic MethodNormal Hb A2 ResultHb A2-Grovetown ResultPotential Diagnostic Pitfall
Cellulose Acetate ElectrophoresisSingle band (A2 position)Single band (A2 position)Failure to detect variant
Isoelectric Focusing (IEF)Normal patternNormal patternFailure to detect variant
Cation-Exchange HPLCSingle peak (A2 window)Peak behind normal A2 peakUnderestimation of total Hb A2 if variant peak not included; Misdiagnosis of β-thal trait
DNA AnalysisNormal sequenceCTG→GTG mutation at codon 75Definitive identification

Historical Discovery and Nomenclature of Hemoglobin A2-Grovetown

Hb A2-Grovetown was first identified and characterized in 1993 by Molchanova, T.P., Postnikov, Y.V., Gu, L-H., and Huisman, T.H.J., with their findings published in the journal Hemoglobin [1] [3]. The variant was discovered during routine screening or investigation of hemoglobinopathies in a healthy 13-year-old Black female [1]. The discovery involved the application of HPLC technology, which revealed an abnormal peak in the hemoglobin profile, subsequently identified as a delta-chain variant through biochemical and molecular analyses [1] [3]. The absence of any associated hematological abnormalities or clinical symptoms in the proband underscored the benign nature typical of many delta-globin chain variants.

The variant was designated Hb A2-Grovetown following the established hemoglobin variant nomenclature conventions. This convention specifies naming variants after the geographical location where they were first discovered. In this case, "Grovetown" refers to Grovetown, Georgia, USA, indicating the place of origin of the proband or the location of the discovering institution [1] [3]. The systematic nomenclature, as per the Hemoglobin Variant Database (HbVar) and Human Genome Variation Society (HGVS) recommendations, defines it as δ75(E19)Leu→Val, precisely indicating the chain (delta), position (75), helical position (E19), and amino acid change (Leucine to Valine) [3] [5]. The alternative molecular designation is HBD:c.226T>G, reflecting the specific nucleotide change in the delta-globin gene coding sequence [5]. This variant was later included in the compendium A Syllabus of Human Hemoglobin Variants (1996) by Huisman and colleagues, solidifying its recognition within the scientific literature [1].

Properties

CAS Number

151688-71-0

Product Name

hemoglobin A2 Grovetown

Molecular Formula

C9H19N3O

Synonyms

hemoglobin A2 Grovetown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.